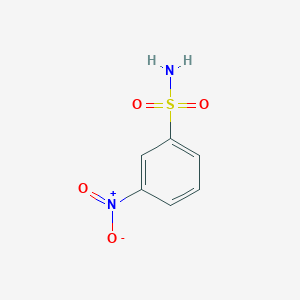

3-Nitrobenzenesulfonamide

概要

説明

3-Nitrobenzenesulfonamide is a chemical compound that is part of the benzenesulfonamide family, characterized by the presence of a nitro group and a sulfonamide group attached to a benzene ring. The compound is of interest due to its potential as an intermediate in the synthesis of various nitrogenous heterocycles, which are important in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of derivatives of 3-nitrobenzenesulfonamide has been explored in several studies. For instance, N-benzyl-2-nitrobenzenesulfonamides have been shown to undergo base-mediated intramolecular arylation to yield benzhydrylamines. This reaction requires the presence of electron-withdrawing groups on the aromatic ring to facilitate the C-arylation process. These benzhydrylamines serve as advanced intermediates for the synthesis of nitrogenous heterocycles, such as indazole oxides and quinazolines .

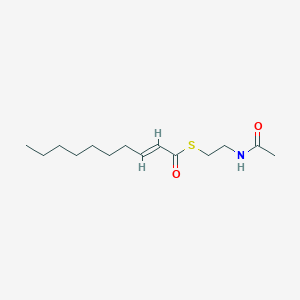

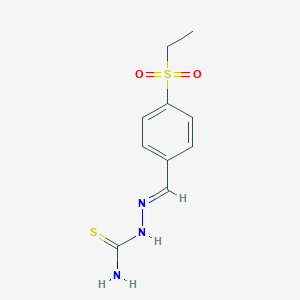

Another study demonstrated the use of N,N-dichloro-2-nitrobenzenesulfonamide as an effective electrophilic nitrogen source for the direct diamination of alpha,beta-unsaturated ketones. This reaction proceeds without metal catalysts and under conditions that do not require protection from inert gases. The 2-Ns-protection group of the resulting diamine products can be easily removed under mild conditions, showcasing the versatility of nitrobenzenesulfonamide derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure and vibrational properties of nitrobenzenesulfonamides, including 3-nitrobenzenesulfonamide, have been investigated using Fourier-transform infrared (FT-IR) and Raman spectroscopy, complemented by density functional theory (DFT) calculations. These studies provide insights into the molecular conformation and vibrational modes of the compound. The effects of the nitro group on the characteristic benzene sulfonamides bands in the spectra were discussed, and the calculated geometric parameters and vibrational wavenumbers were found to be in good agreement with experimental values .

Chemical Reactions Analysis

The reactivity of 3-nitrobenzenesulfonamide has been studied through quantum-chemical simulations. For example, the interactions of 3-nitrobenzenesulfonic acid chloride with benzamide and benzenesulfonamide were investigated, revealing that these reactions proceed via a bimolecular concerted SN2 mechanism. The formation of a cyclic transition state in the benzamide sulfonylation reaction and a non-cyclic transition state in the benzenesulfonamide reaction was observed. The activation energies and the influence of solvation effects on the reaction rates were also calculated, providing a deeper understanding of the reaction mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-nitrobenzenesulfonamide derivatives are closely related to their molecular structure and reactivity. The presence of electron-withdrawing groups, such as the nitro group, influences the reactivity of the compound in synthetic applications. The vibrational spectroscopy studies and quantum-chemical calculations contribute to a comprehensive understanding of the compound's properties, which is essential for its application in the synthesis of more complex molecules .

科学的研究の応用

Versatility in Chemical Synthesis : 3-Nitrobenzenesulfonamides are used in the preparation of secondary amines and as protective agents for amines. They are involved in smooth alkylation reactions, offering near quantitative yields and can be deprotected easily, providing high yields of secondary amines (Fukuyama, Jow, & Cheung, 1995).

Combustion and Thermodynamic Properties : Studies on the energies of combustion and enthalpies of formation of 3-Nitrobenzenesulfonamide reveal its potential applications in energy-related research and material science (Camarillo & Flores, 2010).

Solid-Phase Synthesis : 3-Nitrobenzenesulfonamides are used in solid-phase synthesis, functioning as key intermediates in various chemical transformations and rearrangements to yield diverse chemical scaffolds (Fülöpová & Soural, 2015).

Pharmaceutical Applications : As part of drug development, 3-Nitrobenzenesulfonamides are utilized in the synthesis of primary sulfonamides, which have shown strong inhibition of carbonic anhydrases, enzymes relevant in various therapeutic applications (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Bacterial Biofilm Inhibition : Certain derivatives of 3-Nitrobenzenesulfonamides have been investigated for their ability to inhibit bacterial biofilms, offering potential applications in addressing bacterial resistance and infections (Abbasi, Zeb, Rehman, Siddiqui, Shah, Shahid, & Fatima, 2020).

Spectroscopic Analysis : The compound has been studied using spectroscopic techniques like FT-IR and FT-Raman for its structural and vibrational properties, which are crucial in material science and molecular characterization (Karabacak, Postalcilar, & Cinar, 2012).

Cytotoxic Agents in Cancer Research : Nitrobenzenesulfonamides, including 3-Nitrobenzenesulfonamide derivatives, have been synthesized and evaluated as cytotoxic agents that selectively target hypoxic cancer cells (Saari, Schwering, Lyle, Engelhardt, Sartorelli, & Rockwell, 1991).

Safety And Hazards

3-Nitrobenzenesulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this chemical .

特性

IUPAC Name |

3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c7-13(11,12)6-3-1-2-5(4-6)8(9)10/h1-4H,(H2,7,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTQURPQLVHJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059527 | |

| Record name | Benzenesulfonamide, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitrobenzenesulfonamide | |

CAS RN |

121-52-8 | |

| Record name | 3-Nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-nitrobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-Nitrobenzenesulfonamide?

A1: The molecular formula of 3-Nitrobenzenesulfonamide is C6H6N2O4S, and its molecular weight is 202.19 g/mol. []

Q2: How does the structure of 3-Nitrobenzenesulfonamide influence its hydrogen bonding capabilities?

A2: In the crystal structure of 3-Nitrobenzenesulfonamide, the nitro group does not participate in hydrogen bonding. Instead, the primary interactions are N—H⋯O=S hydrogen bonds, which form molecular ladders. These ladders are further connected into sheets via C-H⋯O=S hydrogen bonds. []

Q3: What strategies are being explored to improve the delivery and efficacy of IMB16-4?

A4: Researchers are exploring nanoformulations to enhance the delivery and efficacy of IMB16-4. One approach involves encapsulating IMB16-4 within mesoporous silica nanoparticles (MSNs), forming IMB16-4-MSNs. [] This method significantly improves the compound's dissolution rate and oral bioavailability. Another strategy utilizes liposome-coated polymeric nanoparticles (LNPs) to encapsulate IMB16-4, creating IMB16-4−LNPs. [] This formulation enhances drug loading and cellular uptake compared to liposomes and IMB16-4−NPs, respectively.

Q4: What are the observed in vitro effects of IMB16-4 and its nanoformulations on liver fibrosis?

A5: Both IMB16-4 and its nanoformulations show promising anti-fibrotic effects in vitro. Studies utilizing human hepatic stellate cells (LX-2 cells), a key cell type involved in liver fibrosis, demonstrate that IMB16-4−LNPs can suppress the expression of hepatic fibrogenesis-associated proteins. [] Similarly, IMB16-4-MSNs reduce the expression of fibrogenic markers such as α-smooth muscle actin (α-SMA), transforming growth factor-beta (TGF-β1), and matrix metalloproteinase-2 (MMP2) in LX-2 cells. []

Q5: Is there any evidence of in vivo efficacy for IMB16-4 or its nanoformulations?

A6: Preliminary in vivo data on Sprague–Dawley (SD) rats shows that IMB16-4-MSNs exhibit significantly improved oral bioavailability compared to raw IMB16-4 (up to 530%). [] These findings suggest that IMB16-4-MSNs hold promise as a potential treatment for liver fibrosis.

Q6: Has 3-Nitrobenzenesulfonamide been utilized in the synthesis of other compounds?

A7: Yes, 3-Nitrobenzenesulfonamide serves as a key building block in the synthesis of N,N-Dimethyl-10H-phenothiazine-2-sulfonamide. [] This multi-step synthesis involves condensation, hydrolysis, reduction, and a copper-catalyzed Ullmann reaction to achieve the final product.

Q7: Beyond liver fibrosis, are there other areas where 3-Nitrobenzenesulfonamide derivatives show therapeutic potential?

A8: Derivatives of 3-Nitrobenzenesulfonamide, such as sHA 14-1, have been investigated for their potential as anti-cancer agents. [] This stable analog of the Bcl-2 antagonist HA 14-1 induces cell death through a dual-targeting mechanism, affecting both the endoplasmic reticulum (ER) and mitochondria.

Q8: What is the mechanism of action of sHA 14-1 in inducing cancer cell death?

A9: sHA 14-1 targets both the ER and mitochondria. It induces rapid ER calcium release and activates the ER stress-inducible transcription factor ATF4. It directly inhibits sarcoendoplasmic reticulum Ca2+-ATPase (SERCA) activity. Additionally, sHA 14-1 triggers mitochondrial transmembrane potential (Δψm) loss and caspase-9 activation. []

Q9: How does the activity of sHA 14-1 compare to other Bcl-2 antagonists?

A10: Unlike ABT-737, another Bcl-2 antagonist that primarily targets mitochondria, sHA 14-1 exhibits a unique dual targeting mechanism involving both the ER and mitochondria. This broader activity profile could offer advantages in overcoming resistance mechanisms. []

Q10: Are there any known applications of 3-Nitrobenzenesulfonamide derivatives in dye chemistry?

A11: Yes, a derivative of 3-Nitrobenzenesulfonamide, N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (11), has been used as a precursor in the preparation of organic solvent-soluble azo dyes. [] Reduction of the nitro group in 11, followed by diazotization and coupling with 2-naphthol, yields a deep red dye with good solubility in various organic solvents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z,5S,8R,9S,10S,13S,14S,17R)-17-Hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B92145.png)